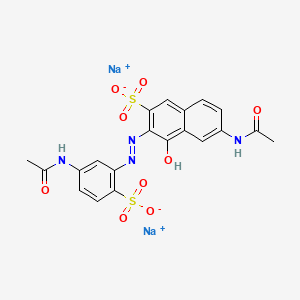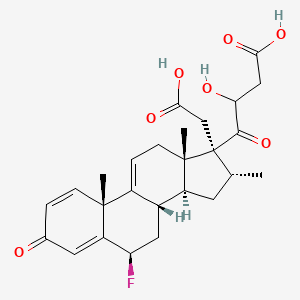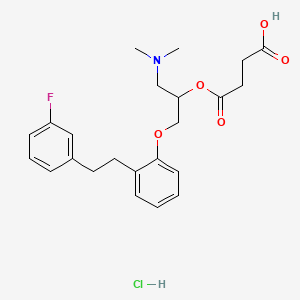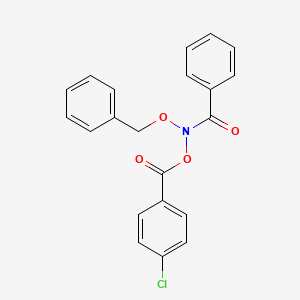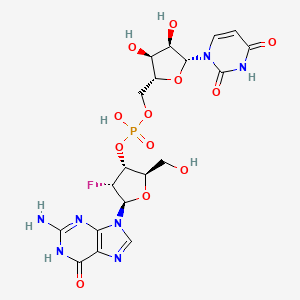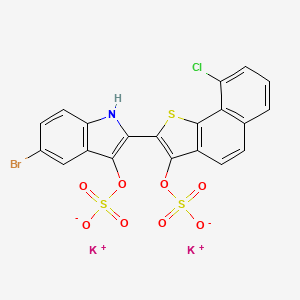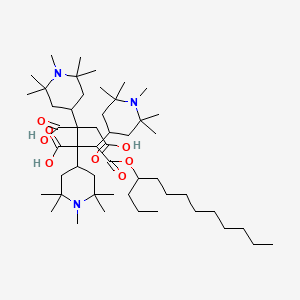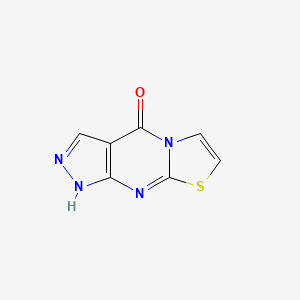
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is an organic compound with a unique structure that includes a naphthol core and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol typically involves the alkylation of 5,6,7,8-tetrahydro-2-naphthol with tert-butyl halides under basic conditions. Common reagents include tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthols.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties.
tert-Butylcyclohexane: Shares the tert-butyl group but differs in the core structure.
Butylated hydroxytoluene: Another antioxidant with a similar tert-butyl group.
Uniqueness: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is unique due to its combination of a naphthol core and a tert-butyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60834-65-3 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-tert-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h8-9,15H,4-7H2,1-3H3 |
Clave InChI |
XTVWEFCNRUJNGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC2=C1CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


